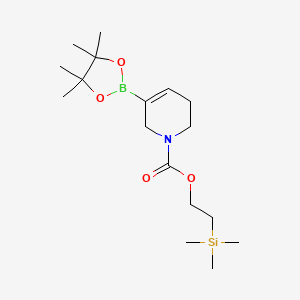![molecular formula C6H6N4 B3326097 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 23069-75-2](/img/structure/B3326097.png)
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C6H6N4. It has an average mass of 134.139 Da and a monoisotopic mass of 134.059250 Da .
Synthesis Analysis
The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives often involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity .Molecular Structure Analysis
The molecular structure of 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is characterized by its unique physicochemical properties. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives can undergo various chemical reactions. For instance, they can undergo ring substitution reactions, such as substitution of amino, acyl groups, and can also react with some electrophilic reagents, such as halogenated hydrocarbons, nitrate esters .Physical And Chemical Properties Analysis
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine has a molecular formula of C6H6N4, an average mass of 134.139 Da, and a monoisotopic mass of 134.059250 Da . More detailed physical and chemical properties would require specific experimental measurements.Aplicaciones Científicas De Investigación
Biological Properties
Recent studies have highlighted the biological properties of pyridazine derivatives, including anti-tumor and anti-inflammatory activities. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its fluorophenoxy counterpart have been synthesized and characterized, displaying interesting properties in this regard (Sallam et al., 2021).
Antiproliferative Activity
A library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives has been developed, which showed inhibitory effects on the proliferation of endothelial and tumor cells. This highlights the potential of these compounds in cancer research (Ilić et al., 2011).
High-Energy Materials
Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine has been utilized to create new low-sensitivity high-energy materials. Compounds synthesized from this structure demonstrated high detonation velocities and pressures, marking them as promising candidates for high-energy applications (Chen et al., 2021).
Antimicrobial Activity
Certain derivatives of 8-methyl-[1,2,4]triazolo[4,3-b]pyridazine have shown promising antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Peesapati & Venkata, 2002).
Antitubulin Agents
Studies have synthesized a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, showing moderate to potent antiproliferative activity and potential as cancer therapeutics (Xu et al., 2016).
Anti-Diabetic Drugs
Triazolo-pyridazine-6-yl-substituted piperazines synthesized from 8-methyl-[1,2,4]triazolo[4,3-b]pyridazine have been evaluated for their potential as anti-diabetic drugs, demonstrating significant Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key mechanism in managing diabetes (Bindu et al., 2019).
Anticonvulsant Properties
Some derivatives of 1,2,4-triazolo[4,3-b]pyridazine have shown anticonvulsant activities, indicating their potential use in treating seizures. Adjusting the phenyl ring positions has been found to increase this activity, suggesting a path for the development of new anticonvulsant drugs (Rubat et al., 1990).
Anxiolytic Activity
The synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has revealed some compounds with notable anxiolytic activity. These findings open up possibilities for new classes of anxiolytic drugs (Albright et al., 1981).
Agricultural Applications
Pyridazine derivatives have been used in agriculture for various purposes like insecticides, herbicides, and plant growth regulators. Their potential in controlling agricultural pests and diseases is significant (Sallam et al., 2022).
Direcciones Futuras
The future directions of research on 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine could involve the synthesis of more derivatives and the exploration of their potential applications. For instance, the development of new antimicrobial agents with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Further studies could also focus on the physicochemical properties of the pyridazine ring and its potential in drug discovery .
Propiedades
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-8-10-4-7-9-6(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZMSXMEQKGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN2C1=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Lacosamide impurity I [EP]](/img/structure/B3326056.png)







